

An In-depth Technical Guide to 2-(4-Benzhydrylpiperazin-1-yl)ethanol

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Compound of Interest

Compound Name: 2-(4-Benzhydrylpiperazin-1-yl)ethanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential mechanism of action of **2-(4-Benzhydrylpiperazin-1-yl)ethanol**. This document is intended for an audience with a strong background in chemistry and pharmacology.

Compound Identification and Structure

2-(4-Benzhydrylpiperazin-1-yl)ethanol is a tertiary amine and a member of the benzhydrylpiperazine class of compounds. Structurally, it features a central piperazine ring substituted with a benzhydryl group at one nitrogen and a 2-hydroxyethyl group at the other.

- Chemical Formula: C₁₉H₂₄N₂O
- IUPAC Name: **2-(4-benzhydrylpiperazin-1-yl)ethanol**
- CAS Number: 10527-64-7[1]
- Synonyms: 1-Piperazineethanol, 4-(diphenylmethyl)-; 1-Diphenylmethyl-4-(2-hydroxyethyl)piperazine; Cetirizine Impurity 2[2][3]

The benzhydrylpiperazine core is a significant pharmacophore in medicinal chemistry, forming the backbone of many antihistamine drugs.[1] This compound is also known as a related

compound or impurity in the synthesis of the widely used second-generation antihistamine, Cetirizine.[\[1\]](#)

Physicochemical Properties

The key physicochemical properties of **2-(4-Benzhydrylpiperazin-1-yl)ethanol** are summarized in the table below. These properties are crucial for understanding its behavior in experimental and physiological systems.

Property	Value	Source
Molecular Weight	296.40 g/mol	[2]
Chemical Formula	C ₁₉ H ₂₄ N ₂ O	[2]
Boiling Point	180 °C (at 0.01 Torr)	[2]
Density (Predicted)	1.115 ± 0.06 g/cm ³	[2]
pKa (Predicted)	14.96 ± 0.10	[2]

Synthesis and Analysis

The primary synthesis of **2-(4-Benzhydrylpiperazin-1-yl)ethanol** is achieved through a nucleophilic substitution reaction. Below is a representative experimental protocol and a visualization of the synthesis workflow.

Experimental Protocol: Synthesis

A widely recognized method for synthesizing this compound involves the reaction of 1-(2-hydroxyethyl)piperazine with chlorodiphenylmethane.[\[1\]](#)

Materials:

- 1-(2-Hydroxyethyl)piperazine
- Chlorodiphenylmethane
- Potassium Carbonate (K₂CO₃)

- Potassium Iodide (KI) (optional, as catalyst)
- Toluene or Acetone (solvent)

Procedure:

- In a round-bottom flask, dissolve 1-(2-hydroxyethyl)piperazine and a molar excess of potassium carbonate in a suitable solvent such as toluene.
- Add a catalytic amount of potassium iodide, if desired, to facilitate the reaction.
- Add chlorodiphenylmethane to the mixture dropwise while stirring.
- Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride).
- Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
- The crude product can be further purified by column chromatography or recrystallization to obtain pure **2-(4-benzhydrylpiperazin-1-yl)ethanol**.

Experimental Protocol: Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the final compound. While a specific protocol for this exact molecule is not detailed in the literature, a general method used for related benzhydrylpiperazine compounds can be adapted.^[1]

Instrumentation:

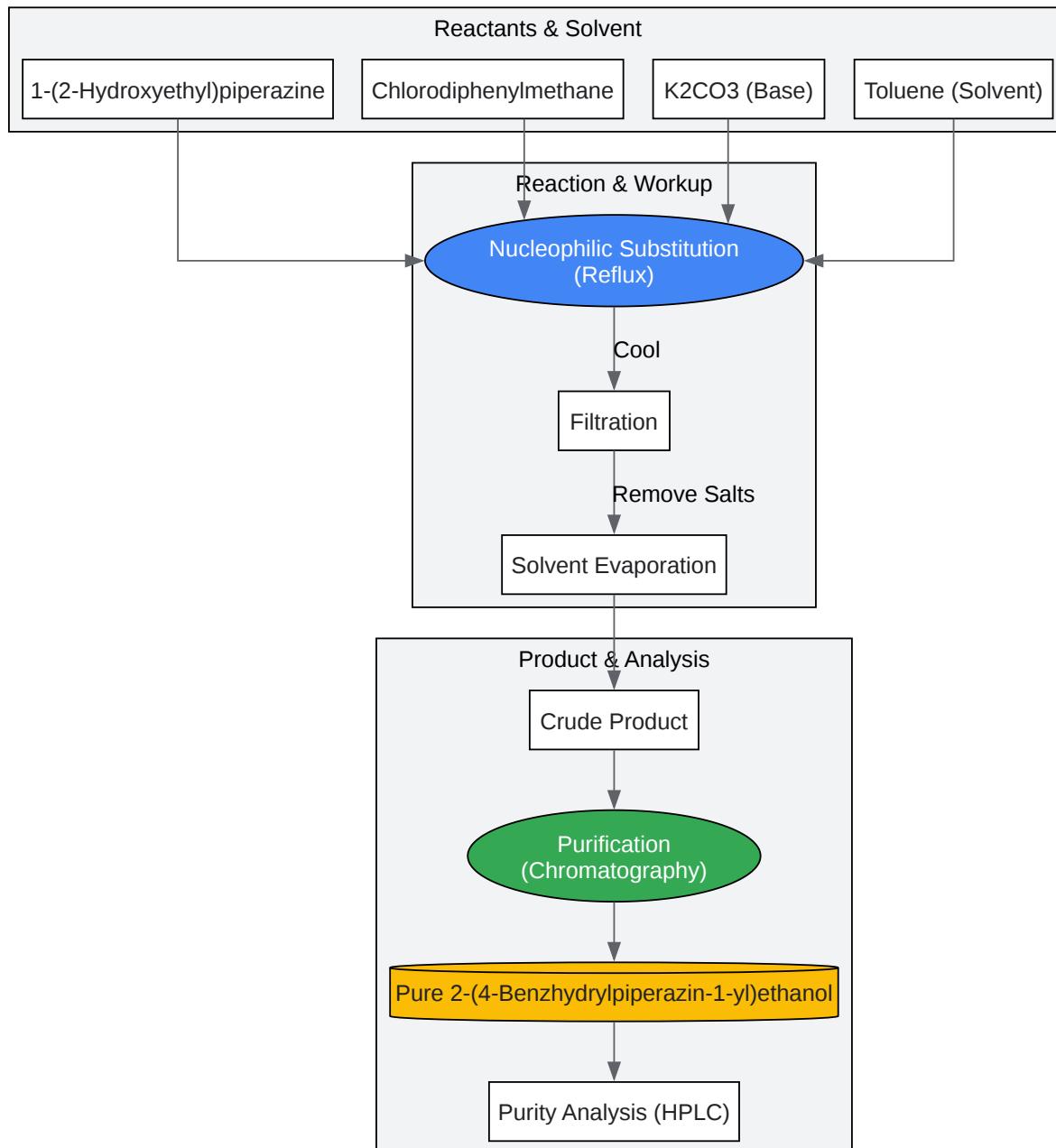
- HPLC System: With UV detector
- Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 μ m particle size)

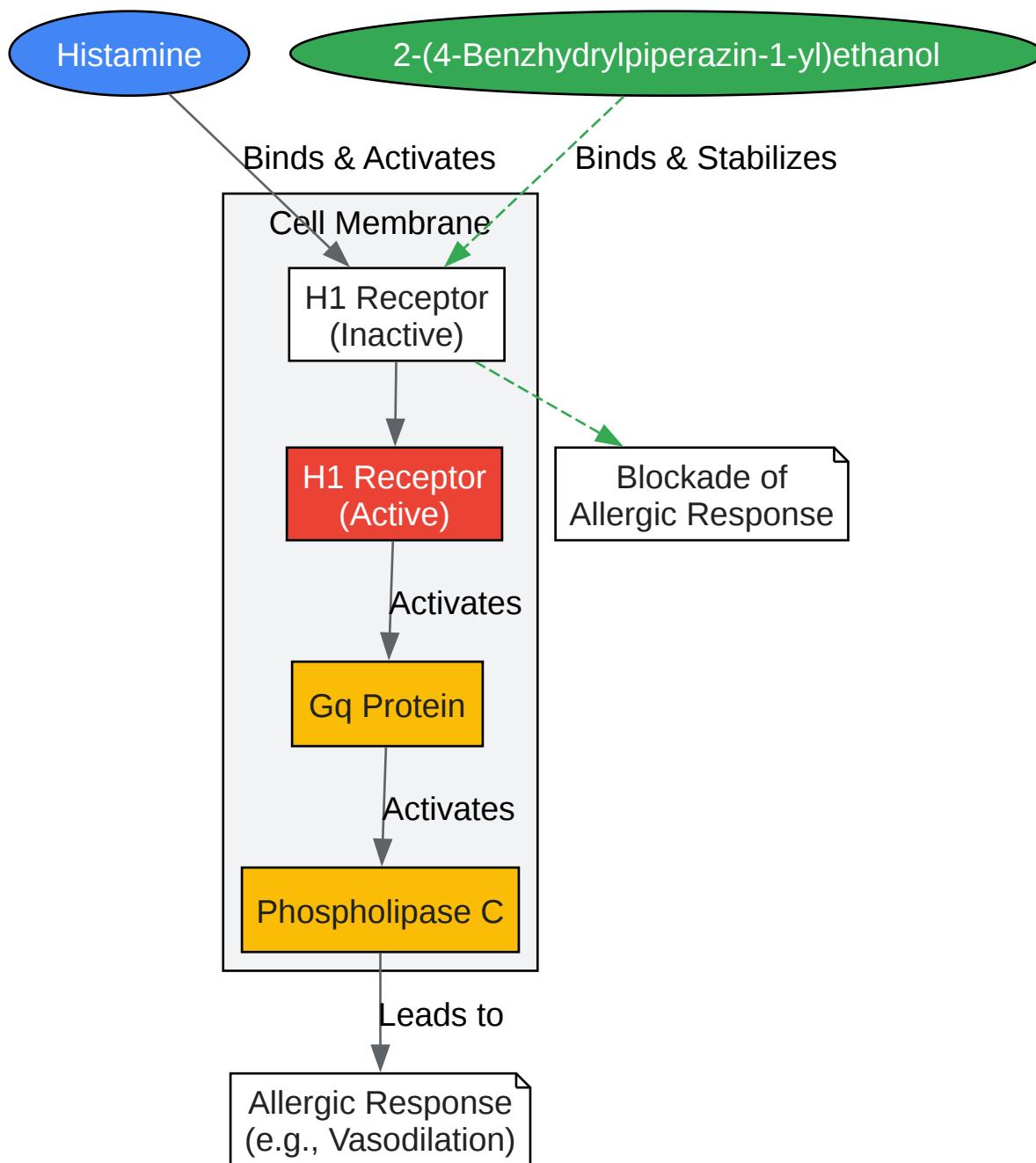
- Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 3.0)
- Detection Wavelength: 254 nm
- Injection Volume: 10 μ L
- Flow Rate: 1.0 mL/min

Procedure:

- Prepare a standard solution of the purified compound in a suitable diluent (e.g., mobile phase).
- Inject the standard solution into the HPLC system to determine the retention time.
- Inject the sample solution to be analyzed.
- The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. Purity for analogous compounds often exceeds 95%.[\[1\]](#)

Synthesis Workflow Diagram





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References

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